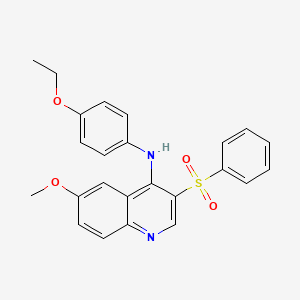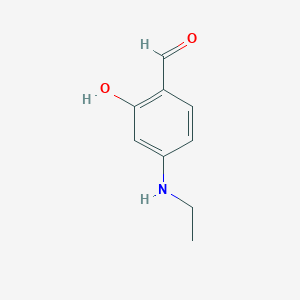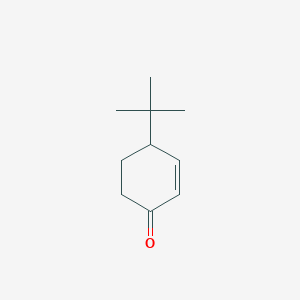
4-Tert-butylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butylcyclohex-2-en-1-one is an organic compound with the molecular formula C10H16O. It is a cyclohexenone derivative featuring a tert-butyl group at the 4-position. This compound is of interest due to its unique structural properties and its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Tert-butylcyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the oxidation of 4-tert-butylcyclohexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. Another method includes the dehydrogenation of 4-tert-butylcyclohexanol using catalysts like palladium on carbon (Pd/C) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes. For example, the hydrogenation of 4-tert-butylcyclohexanone using a ruthenium-aminophosphine complex catalyst can yield the desired compound with high stereoselectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions, where the enone moiety reacts with nucleophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 4-tert-butylcyclohexanone, carboxylic acids.
Reduction: 4-tert-butylcyclohexanol.
Substitution: Substituted cyclohexenones.
Applications De Recherche Scientifique
4-Tert-butylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a reagent in organic synthesis
Mécanisme D'action
The mechanism of action of 4-tert-butylcyclohex-2-en-1-one involves its interaction with various molecular targets. In reduction reactions, for example, the compound undergoes nucleophilic attack by hydride ions, leading to the formation of 4-tert-butylcyclohexanol. The pathways involved include the transfer of electrons and the formation of intermediate species .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylcyclohexanone: A closely related compound differing by the presence of a ketone group instead of an enone.
4-tert-Butylcyclohexanol: The reduced form of 4-tert-butylcyclohex-2-en-1-one.
Cyclohexanone: Lacks the tert-butyl group, making it less sterically hindered.
Uniqueness
This compound is unique due to its combination of a cyclohexenone structure with a bulky tert-butyl group. This structural feature influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic organic chemistry .
Propriétés
IUPAC Name |
4-tert-butylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-10(2,3)8-4-6-9(11)7-5-8/h4,6,8H,5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUQEKLVFLSSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578100.png)
![6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine](/img/structure/B2578102.png)
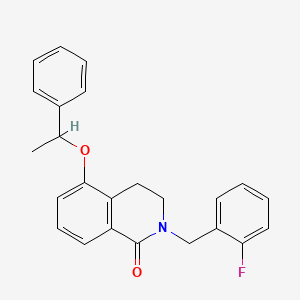
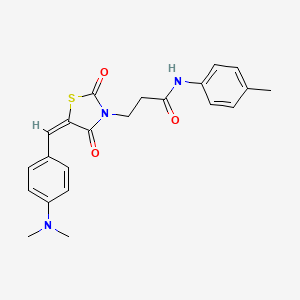
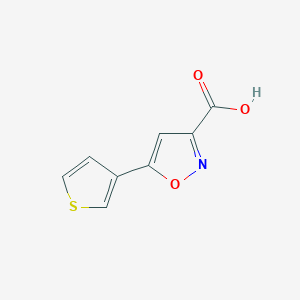
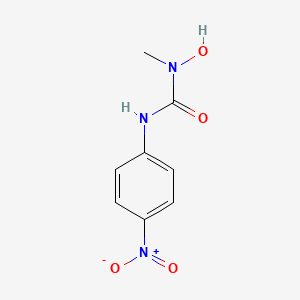

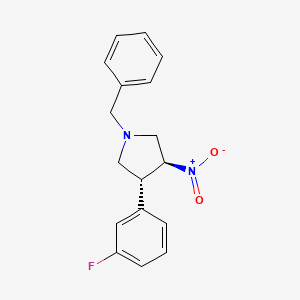
![N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2578114.png)
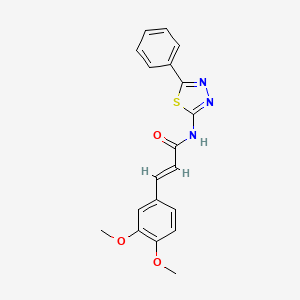
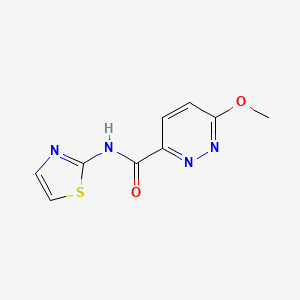
![Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2578119.png)
